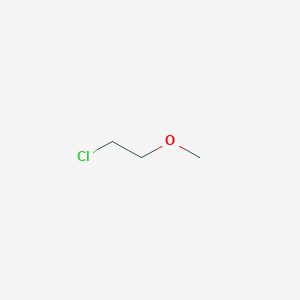

2-Chloroethyl methyl ether

説明

特性

IUPAC Name |

1-chloro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-5-3-2-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIGGAHUZJWQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060840 | |

| Record name | 1-Chloro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MSDSonline] | |

| Record name | beta-Chloroethyl methyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

92-93 °C | |

| Record name | BETA-CHLOROETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER; VERY SOL IN ETHER | |

| Record name | BETA-CHLOROETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0345 @ 20 °C/4 °C | |

| Record name | BETA-CHLOROETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

627-42-9 | |

| Record name | 2-Chloroethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloroethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U890TJ10YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-CHLOROETHYL METHYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Chloroethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl methyl ether (CEME), also known as 2-methoxyethyl chloride, is a halogenated ether with the chemical formula C₃H₇ClO. It is a colorless to yellowish liquid at room temperature and is primarily utilized as a versatile reagent in organic synthesis.[1] Its bifunctional nature, possessing both an ether linkage and a reactive alkyl chloride, makes it a valuable building block for the introduction of the methoxyethyl group in the synthesis of a variety of compounds, including pharmaceuticals and other specialty chemicals. Notably, it has been used in the synthesis of acyclic nucleosides of thieno[2,3-d]pyrimidine (B153573) derivatives, which have been investigated for their antiviral properties.[1][2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols, and a discussion of its potential biological relevance.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-2-methoxyethane | [3] |

| Synonyms | 2-Methoxyethyl chloride, Methyl 2-chloroethyl ether | [2][3] |

| CAS Number | 627-42-9 | [3] |

| Molecular Formula | C₃H₇ClO | [3] |

| Molecular Weight | 94.54 g/mol | [2] |

| Appearance | Clear colorless to yellowish liquid | [1] |

| Melting Point | -55 °C | [1] |

| Boiling Point | 89-90 °C | [2] |

| Density | 1.035 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.408 | [2] |

| Flash Point | 15 °C (59 °F) | [1] |

| Solubility | Soluble in water (60 g/L at 20°C). Miscible with many organic solvents. | [4][5] |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 3.66-3.64 (t, 2H, -CH₂Cl), 3.55-3.53 (t, 2H, -OCH₂-), 3.37 (s, 3H, -OCH₃) |

| Mass Spectrum (EI) | Key fragments (m/z): 94 (M+), 63, 59, 45, 29 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of ethylene (B1197577) glycol methyl ether using thionyl chloride.

Detailed Protocol:

-

Reaction Setup: In a flask equipped with a dropping funnel, a magnetic stirrer, a reflux condenser with a gas outlet connected to a tail gas absorption trap (e.g., a sodium hydroxide (B78521) solution), add ethylene glycol methyl ether and a catalytic amount of N,N-dimethylaniline to an organic solvent such as n-hexane.

-

Addition of Thionyl Chloride: Cool the mixture in an ice bath. Slowly add thionyl chloride from the dropping funnel with continuous stirring. The molar ratio of N,N-dimethylaniline to ethylene glycol methyl ether to thionyl chloride should be approximately 0.015:1:1.1.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for one hour. Subsequently, heat the reaction mixture to 30-40°C for 4 hours, and then increase the temperature to 50-70°C for a final 30 minutes to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and pour it into a 10% aqueous sodium bicarbonate solution to neutralize the excess acid. Adjust the pH to be between 7 and 9.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the same organic solvent used in the reaction. Combine the organic layers and wash them sequentially with a dilute aqueous base solution and then with distilled water.

-

Drying and Purification: Dry the organic layer over anhydrous potassium carbonate. Filter the drying agent and purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 89-90°C.

Purification by Fractional Distillation

Crude this compound can be purified by fractional distillation to remove any unreacted starting materials, byproducts, and solvent.

-

Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer.

-

Distillation: Place the crude this compound in the distillation flask along with a few boiling chips. Heat the flask gently.

-

Fraction Collection: Discard the initial low-boiling fraction, which may contain residual solvent. Collect the fraction that distills at a constant temperature of 89-90°C.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 40°C for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: As a neat liquid, place a drop of the sample between two KBr or NaCl plates, or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. I[6]t is also a suspected carcinogen. T[7]herefore, it should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. K[6]eep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Biological Activity and Toxicological Insights

Direct studies on the biological activity and specific signaling pathway modulation by this compound are limited in publicly available scientific literature. However, its use as a synthetic precursor for biologically active molecules, such as antiviral thieno[2,3-d]pyrimidine nucleosides, indicates its relevance in drug development.

[1][8][9]The toxicology of this compound is not extensively documented, but it is classified as a chloroalkyl ether, a class of compounds that includes known carcinogens. D[10]ue to its chemical structure, it is considered potentially toxic and carcinogenic.

[7]Insights into its potential metabolic fate can be drawn from related compounds. For instance, other chloroalkyl ethers like bis(2-chloroethyl)ether are metabolized in rats to compounds such as thiodiglycolic acid and 2-chloroethoxyacetic acid. T[11]he 2-methoxyethyl group, present in this compound, is found in the reproductive toxicant 2-methoxyethanol (B45455). 2-Methoxyethanol is metabolized to methoxyacetic acid, which is believed to be the active toxic metabolite.

[12]Hypothetical Mechanism of Cellular Interaction

Given its structure as a reactive alkylating agent, a hypothetical mechanism of action for this compound at the cellular level could involve nucleophilic substitution reactions with biological macromolecules. This is a common mechanism for many alkylating agents that exhibit toxicity and carcinogenicity.

This diagram illustrates a plausible, yet unconfirmed, mechanism where this compound, due to its electrophilic nature, could directly alkylate nucleophilic sites on cellular macromolecules like DNA and proteins. Alternatively, it could undergo metabolic activation to form other reactive species that then cause cellular damage. Such events could lead to downstream effects like genotoxicity, protein dysfunction, and oxidative stress, which are common mechanisms of toxicity for alkylating agents. It is crucial to emphasize that this pathway is hypothetical and serves as a framework for potential toxicological investigation rather than a depiction of established biological fact.

Conclusion

This compound is a valuable synthetic reagent with well-defined chemical and physical properties. While detailed experimental protocols for its synthesis are available, and standard methods can be applied for its purification and analysis, there is a significant gap in the understanding of its biological activity and toxicological profile. Its structural similarity to known toxicants warrants careful handling and further investigation. For researchers in drug development, its utility as a building block for bioactive molecules is established, but its own biological effects remain an area ripe for exploration. The information provided in this guide serves as a foundational resource for the safe and effective use of this compound in a research setting.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound 98 627-42-9 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and antimicrobial activity of some cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidines. | Sigma-Aldrich [sigmaaldrich.com]

- 9. oehha.ca.gov [oehha.ca.gov]

- 10. Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytogenetic effects of 2-methoxyethanol and its metabolite, methoxyacetaldehyde, in mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloroethyl Methyl Ether (CAS 627-42-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloroethyl methyl ether (CAS 627-42-9), a versatile chemical intermediate. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and critical safety information.

Chemical Identity and Properties

This compound, also known as 1-chloro-2-methoxyethane, is a colorless to yellowish liquid.[1] It is a reactive compound due to the presence of a chlorine atom, making it a useful alkylating agent in organic synthesis.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 627-42-9 |

| Molecular Formula | C₃H₇ClO |

| Molecular Weight | 94.54 g/mol [1] |

| IUPAC Name | 1-Chloro-2-methoxyethane[3] |

| Synonyms | 2-Methoxyethyl chloride, Methyl 2-chloroethyl ether[1][2][4][5][6][7] |

| InChI | InChI=1S/C3H7ClO/c1-5-3-2-4/h2-3H2,1H3[2][4] |

| InChIKey | XTIGGAHUZJWQMD-UHFFFAOYSA-N[2][4] |

| SMILES | COCCCl[4][8] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to almost colorless clear liquid[1][2] |

| Odor | Sweet, ether-like[2] |

| Boiling Point | 89-90 °C[1][8][9] |

| Melting Point | -55 °C[1] |

| Density | 1.035 g/mL at 25 °C[1][8][9] |

| Flash Point | 8 °C (46.4 °F) - closed cup[8][9] |

| Refractive Index | n20/D 1.408[8][9] |

| Water Solubility | 60 g/L at 20 °C[1] |

| Solubility | Soluble in organic solvents[2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of ethylene (B1197577) glycol methyl ether with thionyl chloride.[10]

Experimental Protocol: Synthesis from Ethylene Glycol Methyl Ether

This protocol is adapted from a patented synthesis method.[10]

Materials:

-

Ethylene glycol methyl ether

-

Thionyl chloride

-

N,N-dimethylaniline (catalyst)

-

n-hexane (solvent)

-

Aqueous sodium hydroxide (B78521) solution

-

Distilled water

-

Anhydrous magnesium sulfate

-

Round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser

-

Ice bath

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve ethylene glycol methyl ether (1 mole) and N,N-dimethylaniline (0.015 mole) in n-hexane.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.1 moles) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour.

-

Heat the reaction mixture to 35-40 °C and maintain for 4 hours.

-

Further, heat the mixture to 50-70 °C and stir until the reaction is complete (monitored by GC).

-

Cool the reaction mixture and pour it into a cold, dilute aqueous sodium hydroxide solution to neutralize the excess acid.

-

Separate the organic layer. Extract the aqueous layer with n-hexane.

-

Combine the organic layers and wash with distilled water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a valuable reagent, primarily used as an alkylating agent to introduce the 2-methoxyethyl group into various molecules. A significant application is in the synthesis of heterocyclic compounds, such as thieno[2,3-d]pyrimidine (B153573) derivatives, which are of interest in drug development.[11][12]

Experimental Protocol: N-Alkylation of a Thieno[2,3-d]pyrimidin-4-one

This representative protocol describes the N-alkylation of a thieno[2,3-d]pyrimidin-4-one, a common reaction in the synthesis of bioactive molecules.

Materials:

-

Thieno[2,3-d]pyrimidin-4-one derivative

-

This compound

-

Potassium carbonate (or another suitable base)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with a stirrer and reflux condenser

-

Heating mantle

Procedure:

-

To a stirred suspension of the thieno[2,3-d]pyrimidin-4-one (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF, add this compound (1.2 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow for the N-alkylation of a thieno[2,3-d]pyrimidin-4-one.

Reaction Mechanism: Sₙ2 Alkylation

The alkylation reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile (in this case, the deprotonated nitrogen of the thieno[2,3-d]pyrimidin-4-one) attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion in a single, concerted step.

Sₙ2 reaction mechanism of a nucleophile with this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

General GC-MS Protocol

Sample Preparation:

-

Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[11]

-

Ensure the sample is free of particulate matter by centrifugation or filtration.[11]

Instrumental Parameters (suggested starting conditions):

Table 3: Suggested GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Program | Initial temp: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 35-300 amu |

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: Hazard Information

| Hazard | Description |

| GHS Classification | Flammable Liquid, Category 2; Acute Toxicity, Oral, Category 4; Skin Irritation, Category 2[5][6][8] |

| Signal Word | Danger[5][6] |

| Hazard Statements | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation.[8] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Toxicology:

-

The toxicological properties of this compound have not been fully investigated.[5] It is harmful if swallowed and causes skin irritation.[6][8] Due to its chemical structure, it may pose other health risks, including potential carcinogenicity, and should be handled with care.[2]

Conclusion

This compound is a valuable and reactive chemical intermediate with important applications in organic synthesis, particularly in the preparation of heterocyclic compounds for potential pharmaceutical use. Its synthesis and reactions are well-established, but due to its hazardous nature, it must be handled with strict adherence to safety protocols. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their work with this compound.

References

- 1. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 2. CN101503340A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. CN105523902B - The preparation method of 2 chloroethyl propyl ethers - Google Patents [patents.google.com]

- 4. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. uoguelph.ca [uoguelph.ca]

- 11. ijacskros.com [ijacskros.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Molecular Structure of 2-Chloroethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl methyl ether, also known by its IUPAC name 1-chloro-2-methoxyethane, is a significant chemical intermediate with the molecular formula C₃H₇ClO.[1][2][3] It is a colorless to yellowish liquid utilized as a reagent in diverse areas of chemical synthesis.[1] Its applications range from the synthesis of acyclic nucleosides of thieno[2,3-d]pyrimidine (B153573) derivatives to the preparation of selective enzyme inhibitors, such as Piperonyl Methoxyethyl Ether, which targets cytochrome P450-dependent monooxygenase.[1][4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, experimental characterization, and synthesis protocols.

Molecular Structure and Identification

The molecular structure of this compound consists of a three-carbon backbone. A chlorine atom is attached to the first carbon, and a methoxy (B1213986) group (-OCH₃) is attached to the second carbon atom.

Chemical and Structural Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 1-chloro-2-methoxyethane | [2][5] |

| Common Names | This compound, 2-Methoxyethyl chloride | [1][2] |

| CAS Number | 627-42-9 | [1][2][3] |

| Molecular Formula | C₃H₇ClO | [1][2][6] |

| Linear Formula | ClCH₂CH₂OCH₃ | |

| Molecular Weight | 94.54 g/mol | [1][2][6] |

| SMILES String | COCCCl | |

| InChI Key | XTIGGAHUZJWQMD-UHFFFAOYSA-N | [2] |

| Beilstein/REAXYS | 1731028 | |

| EC Number | 210-999-7 | [1] |

Molecular Connectivity Diagram

Caption: Connectivity of atoms in this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Unit | Reference |

| Appearance | Clear colorless to yellow liquid | - | [1][7] |

| Boiling Point | 89 - 90 | °C | [1] |

| Melting Point | -55 | °C | [1] |

| Density | 1.035 | g/mL at 25 °C | [1] |

| Refractive Index | 1.408 | n20/D | [1] |

| Flash Point | 15 (59) | °C (°F) | [1][8] |

| Water Solubility | 60 | g/L at 20 °C | [1] |

Experimental Protocols for Structure Elucidation

The molecular structure of this compound is unequivocally confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the connectivity, chemical environment of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Expected Signals:

-

A singlet at ~3.4 ppm, integrating to 3H, corresponding to the methoxy (-OCH₃) protons.

-

A triplet at ~3.6 ppm, integrating to 2H, corresponding to the methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-).

-

A triplet at ~3.7 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the chlorine atom (Cl-CH₂-).

-

-

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

A signal at ~59 ppm, corresponding to the methoxy carbon (-OCH₃).

-

A signal at ~71 ppm, corresponding to the methylene carbon adjacent to the oxygen (-O-CH₂-).

-

A signal at ~43 ppm, corresponding to the methylene carbon adjacent to the chlorine (Cl-CH₂-).

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1100 cm⁻¹: Strong C-O-C stretching vibration, characteristic of an ether linkage.

-

~750-650 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule. The NIST Chemistry WebBook contains reference mass spectrum data for this compound.[2][9]

-

Protocol (Electron Ionization - EI):

-

Sample Introduction: Inject a dilute solution of the compound into the mass spectrometer, often via a Gas Chromatography (GC) system for purification.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV).

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Expected Fragments:

-

Molecular ion (M⁺) peak at m/z = 94.

-

A characteristic M+2 peak at m/z = 96 with approximately one-third the intensity of the M⁺ peak, due to the ³⁷Cl isotope.

-

Major fragment ions corresponding to the loss of Cl (m/z = 59) and other characteristic cleavages.

-

-

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. Below are two common experimental procedures.

Synthesis from Ethylene (B1197577) Glycol Methyl Ether and Thionyl Chloride

This method is advantageous due to its mild conditions, high yield, and the use of readily available starting materials.[10]

-

Methodology:

-

To a reaction vessel equipped with a dropping funnel, magnetic stirrer, and an off-gas absorption system, add an organic solvent and N,N-dimethylaniline as a catalyst.

-

Add ethylene glycol methyl ether to the vessel.

-

Cool the mixture in an ice bath and add thionyl chloride dropwise while stirring. The molar ratio of catalyst:ethylene glycol methyl ether:thionyl chloride should be in the range of 0.005-0.15 : 1 : 0.5-3.[10]

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Gradually warm the reaction to 30-40 °C and hold for 4 hours, then increase the temperature to 50-70 °C to ensure the reaction goes to completion.[10]

-

Upon completion, pour the reaction mixture into a basic solution (e.g., NaOH solution) to neutralize excess acid and adjust the pH to 7-9.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with a basic solution and then with distilled water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Purify the final product by distillation to yield this compound.

-

Synthesis from 2-Chloroethanol and Dimethyl Sulfate (B86663)

This is a classical method for the methylation of an alcohol.

-

Methodology:

-

To a round-bottomed flask equipped with a distillation apparatus, add calcium carbonate, dimethyl sulfate, and 2-chloroethanol.[4]

-

Heat the reaction mixture to 120-130 °C. The product will co-distill as it is formed. Continue heating until distillation ceases.[4]

-

Dilute the collected distillate with diethyl ether and wash it with a 2N NaOH solution to remove any unreacted dimethyl sulfate and acidic byproducts.[4]

-

Separate the aqueous layer and extract it again with ether.

-

Combine all ether layers and dry them over anhydrous magnesium sulfate (MgSO₄).[4]

-

Isolate the pure this compound by fractional distillation, collecting the fraction that boils at 88-90 °C.[4]

-

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a highly flammable liquid and vapor.[7][11] It is also harmful if swallowed, in contact with skin, or if inhaled.[7][11]

-

Signal Word: Danger.[11]

-

Precautionary Measures: Use in a well-ventilated area, away from sources of ignition.[7][11] Wear suitable personal protective equipment (PPE), including gloves and eye protection.[12] All metal parts of equipment must be grounded to prevent static discharge.[11]

-

Storage: Store in a flammables area in a tightly closed container.[1][11]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 2-Methoxyethyl chloride | 627-42-9 [chemicalbook.com]

- 5. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 627-42-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound [webbook.nist.gov]

- 10. CN101503340A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound 98 627-42-9 [sigmaaldrich.com]

Synthesis of 2-Chloroethyl Methyl Ether from Ethylene Glycol Methyl Ether: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 2-chloroethyl methyl ether, a valuable intermediate in the pharmaceutical and chemical industries. The primary method detailed herein involves the chlorination of ethylene (B1197577) glycol methyl ether using thionyl chloride in the presence of a catalyst. This approach offers significant advantages, including high yield, high purity, and the use of readily available and cost-effective starting materials.[1]

Synthesis Pathway Overview

The core of this synthesis is the conversion of the primary alcohol group in ethylene glycol methyl ether to a chloride. This transformation is effectively achieved by reaction with thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic substitution mechanism, which is facilitated by the presence of a basic catalyst.

The overall chemical transformation is as follows:

HO-CH₂CH₂-O-CH₃ + SOCl₂ → Cl-CH₂CH₂-O-CH₃ + SO₂ + HCl

A nitrogen-containing organic base, such as N,N-dimethylaniline, is often employed as a catalyst. The base plays a crucial role in the reaction mechanism, activating the thionyl chloride and neutralizing the hydrochloric acid byproduct, which drives the reaction to completion.

Reaction Mechanism

The reaction is believed to proceed through an Sₙ2 mechanism. The key steps are:

-

Formation of a Chloroformate Intermediate: The lone pair of electrons on the oxygen atom of the alcohol attacks the sulfur atom of thionyl chloride.

-

Nucleophilic Attack by Chloride: A chloride ion, generated in the reaction mixture, then acts as a nucleophile, attacking the carbon atom bearing the leaving group in a backside attack. This results in the formation of the desired this compound.

Experimental Protocols

The following experimental protocol is a detailed methodology for the synthesis of this compound from ethylene glycol methyl ether.

Materials and Equipment:

-

Ethylene glycol methyl ether (reagent grade)

-

Thionyl chloride (reagent grade)

-

N,N-dimethylaniline (catalyst)

-

Anhydrous organic solvent (e.g., n-hexane, 1,2-dichloroethane)

-

Aqueous sodium hydroxide (B78521) solution (for workup)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Detailed Synthesis Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to a gas trap (to absorb HCl and SO₂), add ethylene glycol methyl ether and the N,N-dimethylaniline catalyst.

-

Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for a specified period.

-

Heating: Gently heat the reaction mixture to a specific temperature (e.g., 40-50°C) and maintain it for several hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a cold aqueous sodium hydroxide solution to neutralize any remaining thionyl chloride and hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

Washing and Drying: Combine the organic layers and wash them sequentially with a dilute aqueous sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent. Remove the solvent using a rotary evaporator. Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reactants | Ethylene Glycol Methyl Ether, Thionyl Chloride | [1] |

| Catalyst | N,N-dimethylaniline | [1] |

| Molar Ratio (Ether:SOCl₂:Catalyst) | 1 : 1.1 : 0.015 | [1] |

| Reaction Temperature | 0-10°C (addition), RT (stirring), 40-50°C (heating) | [1] |

| Reaction Time | 4-6 hours | [1] |

| Yield | Up to 89.6% | [1] |

| Purity (by GC) | ≥ 99.3% | [1] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO | |

| Molecular Weight | 94.54 g/mol | |

| Boiling Point | 89-90 °C | |

| Density | 1.038 g/mL at 25 °C | |

| Refractive Index | n20/D 1.411 | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.69 (t, 2H, -CH₂-Cl), 3.60 (t, 2H, -O-CH₂-), 3.40 (s, 3H, -O-CH₃) | [1] |

| ¹³C NMR (CDCl₃) | δ ~71 (-O-CH₂-), ~59 (-O-CH₃), ~43 (-CH₂-Cl) | |

| Mass Spectrum (m/z) | 94 (M+), 63, 59, 45 | [1] |

| FTIR (neat, cm⁻¹) | ~2950-2850 (C-H stretch), ~1120 (C-O stretch), ~750 (C-Cl stretch) |

Mandatory Visualizations

Diagram 1: Synthesis Pathway

Caption: Overall synthesis pathway of this compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyethyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Methoxyethyl chloride (CAS RN: 627-42-9). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work. This document details the physicochemical characteristics, spectroscopic data, chemical reactivity, and experimental protocols related to 2-Methoxyethyl chloride. All quantitative data is presented in clear, tabular formats for ease of comparison. Furthermore, this guide includes detailed experimental methodologies and visualizations to illustrate key processes and relationships.

Introduction

2-Methoxyethyl chloride, also known as 1-chloro-2-methoxyethane, is a bifunctional organic compound featuring both an ether and a chloroalkane functional group.[1] This unique structure makes it a versatile reagent and building block in organic synthesis.[1][2] It is primarily utilized as an alkylating agent to introduce the 2-methoxyethyl moiety into various molecules.[2] This functional group can be found in a range of compounds, including pharmaceutical intermediates and specialty chemicals. A notable application is in the synthesis of Piperonyl Methoxyethyl Ether, a selective inhibitor of cytochrome P450-dependent monooxygenase.[3]

Physical Properties

2-Methoxyethyl chloride is a clear, colorless to light yellow liquid at room temperature.[3] Its key physical properties are summarized in the tables below.

Table 1: General Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Odor | Mild, ether-like | [No specific source found] |

| Melting Point | -55 °C | [3] |

| Boiling Point | 89-90 °C (at 760 mmHg) | [3] |

| Flash Point | 15 °C (59 °F) | [3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇ClO | [3] |

| Molecular Weight | 94.54 g/mol | [3] |

| Density | 1.035 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.408 | [3] |

| Water Solubility | 60 g/L at 20 °C | [3] |

| Solubility in Organic Solvents | Miscible with alcohols and ethers. Soluble in acetone. | [1][4] |

Chemical Properties

The chemical reactivity of 2-Methoxyethyl chloride is primarily dictated by the presence of the alkyl chloride group, which is susceptible to nucleophilic substitution reactions.[1]

Nucleophilic Substitution Reactions

2-Methoxyethyl chloride is an excellent substrate for S_N2 reactions, where the chloride ion serves as a good leaving group. It readily reacts with a variety of nucleophiles to introduce the 2-methoxyethyl group into other molecules. Common nucleophiles include:

-

Alcohols and Phenols: To form ethers via the Williamson ether synthesis.[5]

-

Amines: To produce secondary or tertiary amines.

-

Thiols: To generate thioethers.

The general scheme for a nucleophilic substitution reaction with 2-Methoxyethyl chloride is as follows:

Spectroscopic Data

The structural elucidation of 2-Methoxyethyl chloride can be achieved through various spectroscopic techniques.

Table 3: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.40 | s | -OCH₃ |

| ~3.60 | t | -CH₂-Cl |

| ~3.70 | t | -O-CH₂- |

Note: Predicted chemical shifts based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~43 | -CH₂-Cl |

| ~59 | -OCH₃ |

| ~71 | -O-CH₂- |

Note: Predicted chemical shift ranges based on typical values for similar functional groups.[6]

Table 5: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 94/96 | [M]⁺ (Molecular Ion) |

| 59 | [CH₃OCH₂CH₂]⁺ |

| 45 | [CH₃OCH₂]⁺ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic ~3:1 ratio.

Table 6: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2850-3000 | C-H stretch |

| 1080-1150 | C-O stretch (ether) |

| 650-750 | C-Cl stretch |

Experimental Protocols

Synthesis of 2-Methoxyethyl chloride from 2-Methoxyethanol (B45455)

A common method for the synthesis of 2-Methoxyethyl chloride is the chlorination of 2-methoxyethanol using thionyl chloride.

Detailed Methodology:

-

Reaction Setup: In a fume hood, equip a dry, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Charge the flask with 2-methoxyethanol and an appropriate anhydrous solvent (e.g., dichloromethane). Cool the flask to 0 °C using an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[7]

Williamson Ether Synthesis using 2-Methoxyethyl chloride

This protocol describes a general procedure for the synthesis of an ether from an alcohol or phenol (B47542) and 2-Methoxyethyl chloride.[5][8]

Detailed Methodology:

-

Alkoxide Formation: In a dry, inert atmosphere, dissolve the alcohol or phenol in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Add 2-Methoxyethyl chloride dropwise to the reaction mixture. Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.[9]

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Determination of Physical Properties

Boiling Point: The boiling point can be determined using standard methods such as OECD Test Guideline 103 or ASTM D1120.[10] These methods involve heating the liquid and observing the temperature at which the vapor pressure equals the atmospheric pressure.[10]

Density: The density can be measured using a pycnometer or a digital density meter according to standard protocols like ASTM D4052.[11][12] This involves determining the mass of a known volume of the liquid at a specific temperature.[11]

Safety, Handling, and Storage

2-Methoxyethyl chloride is a flammable liquid and should be handled with appropriate safety precautions.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

2-Methoxyethyl chloride is a valuable and versatile reagent in organic synthesis. This technical guide has provided a detailed overview of its physical and chemical properties, spectroscopic data, and key experimental protocols. The information presented herein is intended to support the safe and effective use of this compound in research, development, and manufacturing applications.

References

- 1. zhishangbio.com [zhishangbio.com]

- 2. 2-methoxyethyl Chloride | 627-42-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. oecd.org [oecd.org]

- 11. store.astm.org [store.astm.org]

- 12. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

An In-depth Technical Guide to 1-Chloro-2-methoxyethane

This technical guide provides a comprehensive overview of 1-chloro-2-methoxyethane, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details its nomenclature, physicochemical properties, and key experimental protocols for its synthesis.

Nomenclature

-

Synonyms: 2-Chloroethyl methyl ether, 2-Methoxyethyl chloride, Ethane, 1-chloro-2-methoxy-, beta-chloroethylmethylether, Methyl 2-chloroethyl ether.[3][4][5][6][7]

Physicochemical Properties

The following table summarizes the key quantitative data for 1-chloro-2-methoxyethane.

| Property | Value |

| Molecular Formula | C₃H₇ClO[4][5][8] |

| Molecular Weight | 94.54 g/mol [4][5][8] |

| Appearance | Clear, colorless to yellowish liquid[1][4][9] |

| Melting Point | -55 °C[4][9] |

| Boiling Point | 89-90 °C[4][9] |

| Density | 1.035 g/mL at 25 °C[4][9] |

| Refractive Index | n20/D 1.408[4][9] |

| Flash Point | 8 °C (46.4 °F) - closed cup |

| Water Solubility | 60 g/L at 20 °C[4][7] |

| CAS Registry Number | 627-42-9[5][6][8] |

| InChI Key | XTIGGAHUZJWQMD-UHFFFAOYSA-N[1][7] |

| SMILES | COCCCl[1] |

Experimental Protocols: Synthesis

1-chloro-2-methoxyethane is an important chemical raw material used in the synthesis of pharmaceuticals and dyes.[10] Several methods for its synthesis have been reported.

1. Synthesis from Ethylene (B1197577) Glycol Methyl Ether and Thionyl Chloride

This method provides a convenient and economical route to this compound, avoiding the use of highly toxic reagents and the hydrolysis issues associated with other methods.[10]

-

Reactants: Ethylene glycol methyl ether, thionyl chloride.

-

Catalyst: N,N-dimethylaniline type catalyst.

-

Solvent: Organic solvent.

-

Procedure:

-

An organic solvent, N,N-dimethylaniline catalyst, and ethylene glycol methyl ether are added to a reaction vessel equipped with a tail gas absorption device.

-

Thionyl chloride is added dropwise while stirring in an ice bath. The molar ratio of N,N-dimethylaniline catalyst:ethylene glycol methyl ether:thionyl chloride is maintained at 0.005-0.15:1:0.5-3.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

The temperature is then raised to 30-40 °C and the reaction is continued for 4 hours.

-

Finally, the reaction is allowed to proceed to completion at 50-70 °C.

-

Post-reaction, the mixture is poured into an alkaline solution to adjust the pH to between 7 and 9.

-

The organic layer is separated. The aqueous layer is extracted with an organic solvent, and the organic layers are combined.

-

The combined organic layer is washed sequentially with an alkaline solution and distilled water, then dried with a drying agent.

-

The final product is obtained by distillation or rectification under atmospheric pressure.[10]

-

2. Synthesis from 2-Chloroethanol (B45725) and Dimethyl Sulfate (B86663)

This method involves the selective monomethoxylation of 2-chloroethanol.

-

Reactants: 2-Chloroethanol, dimethyl sulfate, calcium carbonate.

-

Procedure:

-

Calcium carbonate (27.3 g, 273.2 mmol), dimethyl sulfate (23.5 mL, 248.4 mmol), and 2-chloroethanol (16.6 mL, 248.4 mmol) are added to a round-bottomed flask equipped with a distillation apparatus.

-

The reaction mixture is heated to 120-130°C and the reaction is continued until distillation ceases (approximately overnight).

-

The distillate is then diluted with ether and washed with a 2N NaOH solution.

-

The aqueous layer is extracted again with ether.

-

All ether layers are combined and dried with anhydrous magnesium sulfate.

-

The target product, this compound, is obtained as a colorless liquid by distillation, collecting the fraction with a vapor temperature of 88-90°C.[9] A disadvantage of this method is that 2-chloroethanol can easily hydrolyze or dehydrochlorinate in an alkaline environment, which can reduce the yield. Additionally, dimethyl sulfate is highly toxic.[10]

-

Diagrams

Caption: Synthesis workflow from ethylene glycol methyl ether.

References

- 1. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. youtube.com [youtube.com]

- 3. beta-Chloroethyl methyl ether - Hazardous Agents | Haz-Map [haz-map.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. 2-Methoxyethyl chloride | 627-42-9 [chemicalbook.com]

- 10. CN101503340A - Method for synthesizing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data of 2-Chloroethyl methyl ether

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Chloroethyl methyl ether (CAS No: 627-42-9). It includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Chemical Structure and Properties

-

Appearance: Colorless to light yellow liquid[2]

-

Boiling Point: 89-90 °C

-

Density: 1.035 g/mL at 25 °C

-

Refractive Index: n20/D 1.408

Structure:

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR Spectrum (Solvent: CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.68 | Triplet (t) | 2H | Cl-CH₂ -CH₂-O-CH₃ |

| 3.60 | Triplet (t) | 2H | Cl-CH₂-CH₂ -O-CH₃ |

| 3.38 | Singlet (s) | 3H | Cl-CH₂-CH₂-O-CH₃ |

¹³C NMR Spectrum (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 70.5 | Cl-CH₂-C H₂-O-CH₃ |

| 59.0 | Cl-CH₂-CH₂-O-C H₃ |

| 43.5 | Cl-C H₂-CH₂-O-CH₃ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930-2880 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 1120 | Strong | C-O stretch (ether) |

| 750-650 | Strong | C-Cl stretch |

Electron Ionization (EI) Mass Spectrum [3]

| m/z | Relative Intensity (%) | Assignment |

| 94 | ~5% | [M]⁺ (Molecular ion, ³⁵Cl) |

| 96 | ~1.7% | [M+2]⁺ (Molecular ion, ³⁷Cl) |

| 59 | 100% | [CH₂OCH₃]⁺ (Base peak) |

| 45 | ~50% | [CH₂OH]⁺ |

| 63 | ~23% | [ClCH₂CH₂]⁺ (³⁵Cl) |

| 65 | ~7% | [ClCH₂CH₂]⁺ (³⁷Cl) |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation: A solution is prepared by dissolving 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[5][6] The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a signal for the spectrometer to "lock" onto, stabilizing the magnetic field.[5][6] The solution is transferred into a clean, high-quality 5 mm NMR tube to a height of about 4-5 cm.[5] To ensure magnetic field homogeneity, the sample must be free of any solid particles.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition:

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.[5]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which adjusts various shim coils to produce sharp, symmetrical peaks.[5]

-

Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[5]

-

Acquisition: A standard one-dimensional pulse program is executed. For ¹H NMR, a small number of scans are typically sufficient. For the less sensitive ¹³C nucleus, a greater number of scans are required to achieve an adequate signal-to-noise ratio.[5]

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced, typically to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a neat liquid sample like this compound, the simplest method involves placing a single drop of the liquid between two polished salt plates (commonly NaCl or KBr).[7][8][9] These plates are transparent to infrared radiation.[9] The plates are pressed together to form a thin liquid film.[7][10]

-

Instrument Setup: The salt plate "sandwich" is placed in the sample holder of an FTIR spectrometer.[7]

-

Data Acquisition:

-

Background Scan: A background spectrum is collected first with the empty salt plates (or just air) in the beam path. This is necessary to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: The sample is then scanned. The instrument passes a beam of infrared light through the sample and a detector measures the amount of light that is transmitted at each wavenumber.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Methodology:

-

Sample Introduction: For a volatile liquid, the sample is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In GC-MS, the sample is first injected into the GC, where it is vaporized and separated from any impurities. The separated compound then flows directly into the ion source of the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[3] This process also imparts excess energy, causing the molecular ion to fragment in characteristic ways.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector counts the number of ions at each m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of each ion versus its m/z ratio. The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectral analysis process for this compound, from initial sample preparation to final data interpretation.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. B24081.36 [thermofisher.com]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. homework.study.com [homework.study.com]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Chloroethyl Methyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Theoretical Solubility Principles

2-Chloroethyl methyl ether (CAS No. 627-42-9) is a colorless to yellowish liquid with a molecular formula of C₃H₇ClO.[1][2] Its structure, ClCH₂CH₂OCH₃, contains both a polar ether group and a chloroalkane tail. This duality dictates its solubility based on the principle of "like dissolves like."[3]

-

Polarity : The ether linkage and the chlorine atom introduce polarity, allowing for dipole-dipole interactions.

-

Hydrogen Bonding : The oxygen atom in the ether can act as a hydrogen bond acceptor, though it lacks a hydrogen bond donor.

-

Van der Waals Forces : The ethyl backbone contributes to London dispersion forces.

Based on these features, CEOME is expected to be miscible with a wide range of organic solvents. Its solubility will be highest in solvents that share similar intermolecular forces, such as polar aprotic and moderately polar protic solvents. Its solubility in nonpolar solvents will be driven by weaker dispersion forces.

Key Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇ClO[2] |

| Molecular Weight | 94.54 g/mol [2] |

| Density | 1.035 g/mL at 25 °C[2] |

| Boiling Point | 89-90 °C[2] |

| Melting Point | -55 °C[2] |

| Flash Point | 15 °C (59 °F)[2] |

| Water Solubility | 60 g/L at 20 °C[2][4] |

Qualitative Solubility Data

While precise quantitative data is sparse, safety data sheets and chemical supplier information provide general solubility descriptions. CEOME is generally considered soluble in or miscible with many common organic solvents. A structurally similar compound, chloromethyl methyl ether, is noted to be more soluble in organic solvents like ethanol, methanol, and dichloromethane (B109758) than in water.[5] This suggests a similar trend for CEOME.

Based on its structure and general chemical principles, the expected solubility of CEOME is summarized below. This table serves as a predictive guide for solvent selection.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | High / Miscible | Strong dipole-dipole interactions between the solvent and the polar ether and chloro groups of CEOME. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Hydrogen bonding (solvent as donor, CEOME as acceptor) and dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Moderate to High | Solubility is driven by van der Waals forces. The presence of the polar groups may limit miscibility with highly nonpolar alkanes at certain temperatures. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Similar polarities and intermolecular forces lead to favorable mixing. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and publishable solubility data, a standardized analytical method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid in a liquid.[6]

Objective: To determine the mass fraction or molar concentration of this compound (solute) in a given organic solvent at saturation under constant temperature and pressure.

Materials and Equipment:

-

This compound (≥98% purity)[7]

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Calibrated pipettes and syringes

-

Gas chromatograph (GC) with a suitable column (e.g., polar-phase column) and detector (e.g., FID) or another suitable analytical instrument (e.g., densitometer, refractometer).

-

Centrifuge (for phase separation if necessary)

Procedure:

-

Preparation: Add an excess amount of this compound to a known mass of the chosen solvent in a sealed vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Equilibration: Place the vials in the thermostatic shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the composition of the liquid phase no longer changes over time.

-

Phase Separation: Cease agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 12-24 hours) to allow for complete phase separation. If separation is slow, the vials can be centrifuged at the controlled temperature.

-

Sampling: Carefully extract an aliquot from the clear, saturated solvent phase using a pre-warmed or temperature-equilibrated syringe. Be cautious not to disturb the undissolved solute layer.

-

Analysis: Accurately weigh the collected aliquot. Dilute the sample with a suitable solvent if necessary and analyze its composition using a pre-calibrated Gas Chromatograph (GC) or other analytical instrument to determine the concentration of CEOME.

-

Data Calculation: Calculate the solubility from the analytical results. Express the data as a mass fraction (g solute / 100 g solvent), mole fraction, or molarity (mol/L).

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the results are reproducible and to calculate the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Data Presentation

Quantitative results should be presented in a clear, tabular format. The table should specify the solvent, temperature, and the measured solubility values with standard deviations.

Example Table for Reporting Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility (g CEOME / 100 g Solvent) ± SD | Solubility (Mole Fraction, x₁) ± SD |

| Methanol | 25.0 | Hypothetical Value | Hypothetical Value |

| Acetone | 25.0 | Hypothetical Value | Hypothetical Value |

| Toluene | 25.0 | Hypothetical Value | Hypothetical Value |

| Dichloromethane | 25.0 | Hypothetical Value | Hypothetical Value |

| Hexane | 25.0 | Hypothetical Value | Hypothetical Value |

Note: The values in this table are for illustrative purposes only and should be replaced with experimentally determined data.

Safety and Handling

This compound is a highly flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[8] It is classified as a skin and eye irritant.[8]

-

Handling: All work should be conducted in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and suitable chemical-resistant gloves, must be worn.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and other sources of ignition.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

By following the principles and protocols outlined in this guide, researchers can confidently assess and apply the solubility properties of this compound in their work.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. education.com [education.com]

- 4. This compound, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-氯乙基甲基醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 1-Chloro-2-methoxyethane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-Chloro-2-methoxyethane (CAS No. 627-42-9). It includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis, and a historical perspective on its development as a valuable chemical intermediate.

Introduction

1-Chloro-2-methoxyethane, also known by its synonyms 2-chloroethyl methyl ether and 2-methoxyethyl chloride, is a chlorinated ether that serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both a reactive chloro group and a methoxy (B1213986) ether moiety, makes it a versatile reagent for introducing the 2-methoxyethyl group into a wide range of molecules. This has led to its application in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While its direct biological activity is not extensively documented, its role as a precursor to bioactive compounds is of significant interest to the drug development community.

Discovery and Historical Context

While a definitive singular "discovery" of 1-Chloro-2-methoxyethane is not prominently documented in easily accessible historical records, its synthesis falls within the broader historical development of ether chemistry. The foundational principles for the synthesis of such ethers were laid by Alexander Williamson in 1850 with the development of the Williamson ether synthesis. This reaction, involving the reaction of an alkoxide with a primary alkyl halide, became a cornerstone of organic chemistry and the primary method for preparing both symmetrical and unsymmetrical ethers.

The early 20th century saw a surge in the exploration of organic synthesis, with chemists systematically preparing and characterizing new compounds. It is highly probable that 1-Chloro-2-methoxyethane was first synthesized during this period as part of the broader investigation into halogenated ethers. A key piece of evidence points towards the work of L. H. Cretcher and his colleagues. While the full text of their 1925 publication in the Journal of the American Chemical Society on the monochloro derivatives of ethers of ethylene (B1197577) glycol could not be fully accessed for this guide, the citation strongly suggests the synthesis and characterization of compounds of this class, including or closely related to 1-Chloro-2-methoxyethane. This places the likely timeframe for its first synthesis in the mid-1920s.

Physicochemical Properties